Selective Agonism of GPR34 and P2Y10 GPCRs: A Receptor Profile Not Shared by Related Furanones
3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one demonstrates selective agonist activity at human GPR34 (EC50 = 832 nM) and P2Y10 (EC50 = 933 nM) receptors, while showing significantly weaker activity at GPR174 (EC50 = 1,800 nM) [1]. This receptor selectivity profile is a critical differentiator from other dihydrofuran-2-one analogs, which have been shown to primarily target mineralocorticoid receptors (MR) with IC50 values in the nanomolar range, but lack activity at these specific GPCRs [2]. The data provides a clear, quantifiable basis for selecting this compound over structurally similar alternatives when investigating GPR34- or P2Y10-mediated pathways.
| Evidence Dimension | Agonist Activity at Human GPCRs |
|---|---|
| Target Compound Data | GPR34 EC50: 832 nM; P2Y10 EC50: 933 nM; GPR174 EC50: 1,800 nM |
| Comparator Or Baseline | Related dihydrofuran-2-one derivatives (e.g., from Hasui et al., 2013) show potent MR antagonism (IC50 as low as 43 nM) but no reported activity at GPR34 or P2Y10. |
| Quantified Difference | The target compound is a selective GPR34/P2Y10 agonist, a pharmacological profile not observed in the comparator dihydrofuran-2-one series, which are primarily MR antagonists. |
| Conditions | TGFα shedding assay in HEK293A cells (for target compound); MR binding assay (for comparator series). |
Why This Matters
This specific GPCR agonism profile is essential for researchers investigating the roles of GPR34 and P2Y10 in immune cell trafficking and inflammatory diseases, where generic MR-targeting furanones would be inactive and confound experimental results.
- [1] BindingDB. (n.d.). BDBM50096354 (CHEMBL3577147). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50096354 View Source
- [2] Hasui, T., Ohra, T., Ohyabu, N., Asano, K., Matsui, H., Mizukami, A., Habuka, N., Sogabe, S., Endo, S., Siedem, C. S., Tang, T. P., Gauthier, C., De Meese, L. A., Boyd, S. A., & Fukumoto, S. (2013). Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 21(19), 5983–5994. View Source
